![molecular formula C9H13BO4 B1425356 (4-Ethoxy-3-methoxyphenyl)boronic acid CAS No. 1189126-30-4](/img/structure/B1425356.png)
(4-Ethoxy-3-methoxyphenyl)boronic acid
Overview
Description
“(4-Ethoxy-3-methoxyphenyl)boronic acid” is a boronic acid derivative. It has a molecular formula of C9H13BO4 and an average mass of 196.008 Da . It is used as a reactant in Suzuki cross-coupling reactions and is involved in the synthesis of biologically active molecules .
Synthesis Analysis
Boronic acids, including “this compound”, are often used in Suzuki-Miyaura cross-coupling reactions . The synthesis of boronic acids typically involves the reaction of organometallic compounds with trialkyl borates, followed by hydrolysis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with ethoxy and methoxy groups, and a boronic acid group .Chemical Reactions Analysis
“this compound” is used as a reactant in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids are coupled with halides or pseudohalides in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 347.9±52.0 °C at 760 mmHg, and a flash point of 164.2±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Formation and Properties of Tetraarylpentaborates
The study by Nishihara, Nara, and Osakada (2002) delves into the formation of tetraarylpentaborates through the reaction of arylboronic acids with an aryloxorhodium complex. This process results in cationic rhodium complexes with tetraarylpentaborates, which are characterized by their structural and chemical properties. The research highlights the potential use of (4-Ethoxy-3-methoxyphenyl)boronic acid in synthesizing complex borate structures, which could have applications in materials science and catalysis Nishihara, Nara, & Osakada, 2002.
Photophysical Properties and Solvatochromism
The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA), a derivative of this compound, were explored by Muddapur et al. (2016). Their study on solvatochromism and quantum yield in different solvents provides insights into the behavior of aryl boronic acid derivatives in various environments. This research is significant for the development of fluorescent probes and sensors, indicating the utility of this compound in bioimaging and environmental monitoring Muddapur et al., 2016.
Synthetic Applications and New Derivatives
Research by Zhang et al. (2017) introduces new derivatives of this compound, focusing on its incorporation with aminophosphonic acid groups. This study not only sheds light on the structural characteristics of these multifunctional compounds but also opens avenues for their application in medicinal chemistry, agriculture, and industrial chemistry. The findings suggest the potential use of this compound in creating novel compounds with enhanced biological or chemical properties Zhang et al., 2017.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound (4-Ethoxy-3-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its target, the palladium catalyst, through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The this compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This occurs when the boronic acid is transferred from boron to palladium, resulting in the formation of a new Pd–C bond .
properties
IUPAC Name |
(4-ethoxy-3-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6,11-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTNPDZQQOJCFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716587 | |
Record name | (4-Ethoxy-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189126-30-4 | |
Record name | (4-Ethoxy-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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